3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

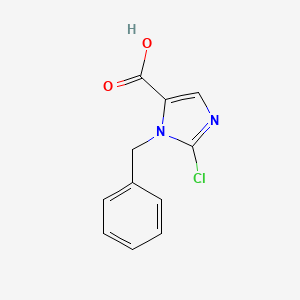

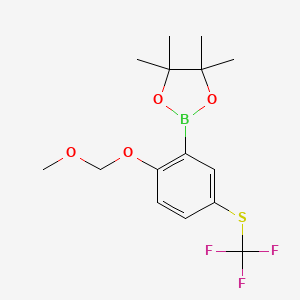

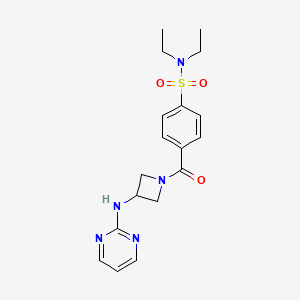

“3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate” is a chemical compound with the molecular formula C20H14ClNO4S . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C20H14ClNO4S . For a detailed structural analysis, it is recommended to use specialized software or databases, such as ChemSpider .Scientific Research Applications

Heterocyclic Chemistry and Nucleophilic Reactions

Research on 4-Nitro-3-thiolene-1,1-dioxides, closely related to 3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate, has revealed their utility in heterocyclic chemistry. They can interact with nucleophiles through various pathways, leading to the formation of novel open-chain structures and linear nitroalkylsulfones (Lapshina et al., 2012).

Crystal Structure Analysis

The chemical isomers of 3-nitrobenzotrifluoride, which include derivatives of 3-Nitro-4-(phenylsulfanyl)benzyl, have been studied for their crystal structures. These studies are crucial for understanding the molecular interactions and potential for forming cocrystals (Lynch & Mcclenaghan, 2003).

Reactions with Carbanions

3-Nitro-ω-benzylideneacetophenone, a compound structurally similar to the target molecule, undergoes reactions with carbanions containing leaving groups. These reactions are significant for the synthesis of various chemical structures through conjugated addition and vicarious nucleophilic substitution (Mąkosza & Krylova, 1998).

Synthesis of Benzothiazole and Benzothiazepine Derivatives

The compound Bis-(2-nitro-4-carboxyphenyl) disulfide, related to the target molecule, has been utilized in solid-phase combinatorial synthesis to create benzothiazole and benzothiazepine derivatives. These syntheses contribute to the development of novel pharmaceuticals and materials (Lee, Lam, & Lee, 2001).

Development of Polyimide Materials

Derivatives of 3-nitrophenyl sulfides, like the target molecule, have been used in the synthesis of transparent polyimides. These materials have high refractive indices and are used in optoelectronic applications (Tapaswi et al., 2015).

Synthesis of Indoles and Oxindoles

Vicarious nucleophilic substitution of nitro(pentafluorosulfanyl)benzenes, akin to the target molecule, has enabled the efficient synthesis of indoles and oxindoles, compounds important in medicinal chemistry (Iakobson, Pošta, & Beier, 2013).

Safety and Hazards

properties

IUPAC Name |

(3-nitro-4-phenylsulfanylphenyl)methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO4S/c21-16-9-7-15(8-10-16)20(23)26-13-14-6-11-19(18(12-14)22(24)25)27-17-4-2-1-3-5-17/h1-12H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVHMEOGNSISPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(phenylsulfanyl)benzyl 4-chlorobenzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyanobutyl)-2-[4-(difluoromethylsulfonyl)phenyl]acetamide](/img/structure/B2381982.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2381986.png)

![5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2381988.png)

![3-(1-(2-(4-chloro-2-methylphenoxy)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381993.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2381994.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2381999.png)